N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine
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Overview
Description
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine is a synthetic organic compound that features a pyrazole ring substituted with a fluorothienyl group, an isopropyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The fluorothienyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorothienyl group may enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
N-[(5-fluoro-2-thienyl)methyl]glycine: Another compound featuring a fluorothienyl group, but with different substituents.
Thiazole derivatives: Compounds with a thiazole ring, which share some structural similarities with the pyrazole ring.
Uniqueness
N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorothienyl group enhances its reactivity and potential bioactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H17ClFN3S |
---|---|
Molecular Weight |
289.80 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1-propan-2-ylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H16FN3S.ClH/c1-8(2)16-9(3)6-12(15-16)14-7-10-4-5-11(13)17-10;/h4-6,8H,7H2,1-3H3,(H,14,15);1H |
InChI Key |
KDSXNSWIACWJBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C(C)C)NCC2=CC=C(S2)F.Cl |
Origin of Product |
United States |
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